![molecular formula C14H19N5 B6310223 1-Hexyl-3-methylimidazolium tricyanomethanide; 98% CAS No. 1365535-17-6](/img/structure/B6310223.png)
1-Hexyl-3-methylimidazolium tricyanomethanide; 98%
Overview
Description
1-Hexyl-3-methylimidazolium tricyanomethanide is a chemical compound with the molecular formula C14H19N5 . It is used in various applications, including as a modifier for chitosan-based membranes in fuel cells .
Molecular Structure Analysis
The molecular structure of 1-Hexyl-3-methylimidazolium tricyanomethanide consists of a hexyl group (C6H13) and a methyl group (CH3) attached to an imidazolium ring, along with a tricyanomethanide anion .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hexyl-3-methylimidazolium tricyanomethanide include a viscosity of 39.2 cP at 25 °C and a density of 1.02 g/cm³ at 24 °C .Scientific Research Applications
Catalytic Applications
1-Hexyl-3-methylimidazolium tricyanomethanide has been studied for its catalytic applications. A notable study involves its use as a nanostructured molten salt catalyst in the condensation reaction of various aromatic aldehydes, amides, and β-naphthol (Zolfigol et al., 2016). This research highlights its potential efficiency and applicability in organic synthesis processes.
Surface Tension Studies
Research on the surface tension of tricyanomethanide-based ionic liquids, including 1-Hexyl-3-methylimidazolium tricyanomethanide, has been conducted. Studies have measured surface tension across various temperatures, providing valuable insights into the physical properties of these ionic liquids (Koller et al., 2015).
Liquid-Liquid Extraction
This compound has been evaluated for its performance in the liquid-liquid extraction of toluene from heptane. The research focuses on its potential as an alternative solvent in industrial aromatic extraction processes, considering its low viscosity and highly aromatic character (Larriba et al., 2013).
Vaporization and Formation Enthalpies
Studies on the vaporization and formation enthalpies of 1-alkyl-3-methylimidazolium tricyanomethanides, including 1-hexyl-3-methylimidazolium tricyanomethanide, provide critical thermochemical data. This research is essential for understanding the stability and reactivity of these compounds (Emel’yanenko et al., 2011).
Nanoscale Organization and Aggregation Studies
The compound has been studied for its behavior in the glassy, supercooled, and normal liquid states, focusing on its nanoscale organization and aggregation properties. Such research is crucial for applications in nanotechnology and materials science (Musiał et al., 2020).
CO2 Capture in Binary Mixtures
Research on 1-Hexyl-3-methylimidazolium tricyanomethanide has also explored its use in enhancing CO2 capture in binary mixtures. This study provides insights into the potential application of this compound in environmental and energy sectors, particularly for gas separation processes (Romanos et al., 2013).
Future Directions
Mechanism of Action
Target of Action
1-Hexyl-3-methylimidazolium tricyanomethanide is a type of ionic liquid . It’s known that ionic liquids can interact with various biological and chemical systems, affecting their structure and function .
Mode of Action
It has been found that this compound can dissolve methane at high pressures . This suggests that it may interact with methane molecules, potentially influencing their physical properties and behavior .
Biochemical Pathways
Its ability to dissolve methane suggests that it could potentially influence biochemical pathways involving methane or other similar molecules .
Result of Action
Its ability to dissolve methane at high pressures suggests that it could potentially influence the physical properties and behavior of methane and other similar molecules .
Action Environment
The action, efficacy, and stability of 1-Hexyl-3-methylimidazolium tricyanomethanide can be influenced by various environmental factors. For instance, its ability to dissolve methane is influenced by temperature and pressure
properties
IUPAC Name |
2,2-dicyanoethenylideneazanide;1-hexyl-3-methylimidazol-3-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C4N3/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1-4(2-6)3-7/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZYNNRUSVEPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.